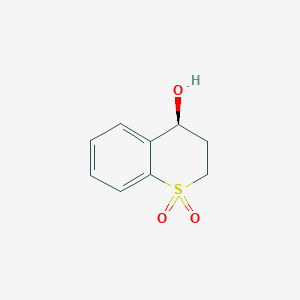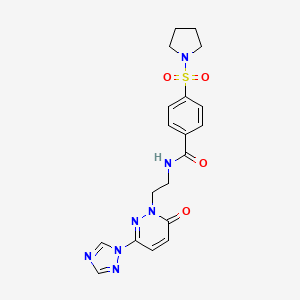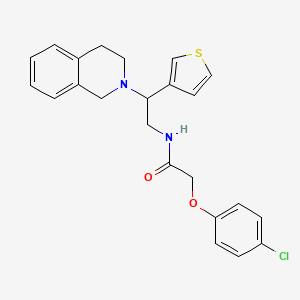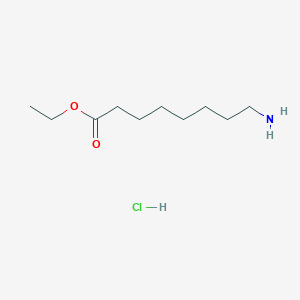![molecular formula C22H22N4O4 B2451856 1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione CAS No. 903264-25-5](/img/structure/B2451856.png)
1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is also known as GSK-3β inhibitor, which is a type of enzyme that plays a crucial role in regulating various cellular processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Characterization
1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione and its derivatives have been synthesized and characterized using various spectroscopic methods. For instance, Rajkumar et al. (2014) reported the synthesis and spectral characterization of similar compounds, noting their potential in antimicrobial studies (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Biological Evaluation
There's significant interest in the biological evaluation of compounds similar to 1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione. Research like that conducted by Bhosale et al. (2014) includes pharmacological evaluations for antipsychotic activity, emphasizing the importance of such compounds in medicinal chemistry (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Antidepressant and Antianxiety Activities
Studies have also investigated the antidepressant and antianxiety potential of related compounds. Kumar et al. (2017) found that certain derivatives showed significant activity in these areas, highlighting the therapeutic relevance of these chemical structures (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Inhibitors of HIV-1 Attachment
Research has demonstrated the potential of similar compounds as inhibitors of HIV-1 attachment. Wang et al. (2009) noted that certain derivatives interfered with the interaction of viral gp120 with the host cell receptor CD4, signifying their role in antiviral therapy (Wang, Kadow, Zhang, Yin, Gao, Wu, Parker, Yang, Zadjura, Robinson, Gong, Spicer, Blair, Shi, Yamanaka, Lin, & Meanwell, 2009).
Quantum Chemical Calculations
The molecular structure and properties of similar compounds have been explored through quantum chemical calculations. Renjith et al. (2014) utilized computational methods to understand the stability and electronic properties of these molecules, contributing to our understanding of their chemical behavior (Renjith, Mary, Panicker, Varghese, Pakosińska-Parys, Van Alsenoy, & Al‐Saadi, 2014).
Anticancer Activity
There's ongoing research into the anticancer properties of compounds structurally similar to 1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione. Kumar et al. (2013) synthesized and evaluated derivatives for anticancer activity, indicating a potential role in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).
Eigenschaften
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-15-20(18-5-3-4-6-19(18)23(15)2)21(27)22(28)25-13-11-24(12-14-25)16-7-9-17(10-8-16)26(29)30/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITYLCOWFSQGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-hydroxydihydro-2(3H)-isoxazolyl]-2-[4-(2-pyridinyl)piperazino]-1-ethanone](/img/structure/B2451778.png)
![diethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2451779.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2451782.png)


![1-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2451786.png)
![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![2-METHYL-OCTAHYDROCYCLOPENTA[C]PYRROL-4-AMINE, Mixture of diastereomers](/img/structure/B2451793.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2451795.png)
